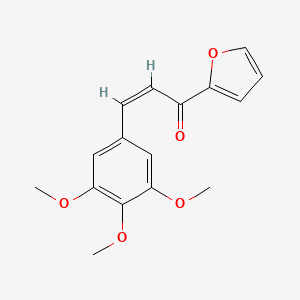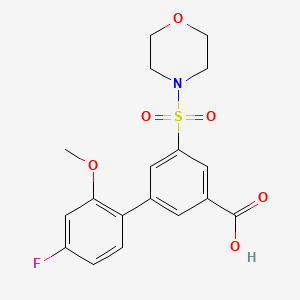![molecular formula C20H21N3O2 B5334021 3-methyl-N-{3-[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}butanamide](/img/structure/B5334021.png)
3-methyl-N-{3-[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-methyl-N-{3-[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}butanamide, also known as Compound A, is a novel small molecule that has been developed for scientific research purposes. This compound has shown great potential in various research applications, including the study of biological processes and the development of new therapeutic agents.
Mecanismo De Acción
3-methyl-N-{3-[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}butanamide A has been shown to inhibit the activity of a specific protein called NF-κB, which is involved in the regulation of various genes that are important in inflammation and cancer. By inhibiting NF-κB, this compound A can reduce inflammation and prevent the growth and spread of cancer cells. Additionally, this compound A has been shown to activate a protein called PPARγ, which is involved in the regulation of glucose and lipid metabolism. By activating PPARγ, this compound A can improve glucose and lipid homeostasis, making it a potential therapeutic agent for metabolic disorders such as diabetes and obesity.
Biochemical and Physiological Effects:
This compound A has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound A can inhibit the production of inflammatory cytokines and chemokines, reduce the expression of adhesion molecules, and prevent the activation of immune cells. In vivo studies have shown that this compound A can reduce inflammation in animal models of arthritis, colitis, and lung injury. Additionally, this compound A has been shown to improve glucose and lipid homeostasis in animal models of diabetes and obesity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 3-methyl-N-{3-[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}butanamide A in lab experiments is its high potency and selectivity for NF-κB and PPARγ. This allows researchers to study the specific biological processes involved in various diseases with high precision. Additionally, this compound A has been shown to have good pharmacokinetic properties, making it suitable for in vivo studies. However, one limitation of using this compound A is its low solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.
Direcciones Futuras
There are several future directions for the research and development of 3-methyl-N-{3-[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}butanamide A. One direction is the optimization of its pharmacokinetic properties to improve its efficacy and safety in vivo. Another direction is the identification of new therapeutic targets for this compound A, beyond NF-κB and PPARγ, that can expand its potential applications in various diseases. Additionally, the use of this compound A in combination with other therapeutic agents, such as chemotherapy drugs or immune checkpoint inhibitors, could enhance its therapeutic effects and reduce drug resistance. Overall, the potential of this compound A as a tool compound and therapeutic agent makes it a promising area of research for the future.
Métodos De Síntesis
The synthesis method of 3-methyl-N-{3-[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}butanamide A involves the reaction of 3-methylphenyl isocyanate with 2-amino-5-(3-methylphenyl)-1,3,4-oxadiazole in the presence of butyric anhydride. The resulting product is then purified using column chromatography to obtain pure this compound A. This synthesis method has been optimized for high yield and purity, making it suitable for large-scale production of this compound A.
Aplicaciones Científicas De Investigación
3-methyl-N-{3-[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}butanamide A has been found to have a wide range of scientific research applications. It has been used as a tool compound to study the biological processes involved in various diseases, including cancer, inflammation, and neurodegenerative disorders. It has also been used in the development of new therapeutic agents for these diseases.
Propiedades
IUPAC Name |
3-methyl-N-[3-[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O2/c1-13(2)10-18(24)21-17-9-5-8-16(12-17)20-23-22-19(25-20)15-7-4-6-14(3)11-15/h4-9,11-13H,10H2,1-3H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLNWZCDFAQXOIM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NN=C(O2)C3=CC(=CC=C3)NC(=O)CC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-methoxyphenyl)-N'-[2-(1-piperidinyl)ethyl]urea](/img/structure/B5333961.png)
![3-(3-methoxyphenyl)-2-[2-(4-nitrophenyl)vinyl]-4(3H)-quinazolinone](/img/structure/B5333964.png)

![N-(3-pyridin-2-ylpropyl)-6-[(tetrahydrofuran-2-ylmethyl)amino]nicotinamide](/img/structure/B5333977.png)
![(3R*,3aR*,7aR*)-3-(3,5-difluorophenyl)-1-[(4-methyl-1H-imidazol-5-yl)methyl]octahydro-4,7-ethanopyrrolo[3,2-b]pyridine](/img/structure/B5333986.png)

![3-{[4-(2-fluorophenoxy)-1-piperidinyl]carbonyl}-2,8-diazaspiro[4.5]decane dihydrochloride](/img/structure/B5334016.png)
![N-{3-(1,3-benzodioxol-5-yl)-2-[(4-methylbenzoyl)amino]acryloyl}phenylalanine](/img/structure/B5334022.png)
![2,6-dimethyl-N-{[2-(2-methylphenoxy)pyridin-3-yl]methyl}pyrimidine-4-carboxamide](/img/structure/B5334030.png)
![2-(3-morpholinyl)-N-[(4-phenyl-1,3-thiazol-5-yl)methyl]acetamide hydrochloride](/img/structure/B5334032.png)
![4-[3-(4-bromobenzoyl)-4-hydroxy-5-oxo-2-phenyl-2,5-dihydro-1H-pyrrol-1-yl]benzenesulfonamide](/img/structure/B5334037.png)
![[1-(5,6-dimethylpyrimidin-4-yl)-3-(4-fluorobenzyl)piperidin-3-yl]methanol](/img/structure/B5334046.png)
![(3S*,5R*)-1-(cyclopropylmethyl)-5-{[(3-pyridinylmethyl)amino]carbonyl}-3-piperidinecarboxylic acid](/img/structure/B5334049.png)
